molecular formula C16H14N2O3 B2464102 N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide CAS No. 898418-81-0

N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide

Cat. No.: B2464102
CAS No.: 898418-81-0
M. Wt: 282.299
InChI Key: RRAQIJWKKBBPGR-UHFFFAOYSA-N
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Description

N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide is a tricyclic pyrroloquinoline derivative featuring a fused pyrrolo-quinoline core with a ketone group at position 4 and a furan-2-carboxamide substituent at position 6. Its structure combines a rigid tricyclic scaffold with a polar carboxamide group, which may influence both solubility and target binding.

Properties

IUPAC Name

N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c19-14-4-3-10-8-12(9-11-5-6-18(14)15(10)11)17-16(20)13-2-1-7-21-13/h1-2,7-9H,3-6H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRAQIJWKKBBPGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a part of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.

Biological Activity

N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound belongs to the class of pyrrolopyridine derivatives and features a unique fused ring system combining pyrrole and quinoline moieties. The molecular formula is C14_{14}H12_{12}N2_{2}O3_{3}, with a molecular weight of approximately 256.26 g/mol. Its structure is integral to its biological activity as it may influence binding interactions with various biological targets.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

1. Anticancer Activity:

  • Compounds with similar structures have shown promise in inhibiting cancer cell proliferation and survival pathways. Studies suggest that this compound may modulate signaling pathways associated with cancer progression.
  • For instance, derivatives of pyrrolopyridines have been explored for their ability to inhibit specific kinases involved in tumor growth.

2. Anti-inflammatory Properties:

  • The compound may interact with bromodomain-containing proteins (BCPs), which are implicated in inflammatory responses. Inhibition of BCPs can reduce the expression of pro-inflammatory cytokines such as IL-1β and IL-6, suggesting potential therapeutic applications in inflammatory diseases .

3. Enzyme Inhibition:

  • Preliminary studies indicate that this compound may act as an inhibitor of various enzymes involved in disease processes. It is hypothesized that it could target specific receptors or enzymes associated with cancer and inflammatory pathways.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged:

Binding Affinity Studies:

  • Interaction studies using techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to evaluate the binding affinity of the compound to various receptors and enzymes. These studies suggest a selective interaction profile that could be exploited for therapeutic purposes.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureNotable Activity
N-(4-cyanophenyl)-2-[4-(2,3-dihydroxypropyl)-phenoxy]acetamideStructureSelective A2A receptor antagonist
7-Amino-[1,2,4]triazolo[4,3-a]pyridin derivativesStructureAnticancer properties
1-Methylpyrrole derivativesStructureAntimicrobial activity

The distinct combination of the pyrrolopyridine framework with the furan carboxamide moiety may confer unique pharmacological properties compared to other compounds in this class.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in various therapeutic areas:

Case Study 1: Anticancer Activity

  • A study investigating the effects of this compound on human cancer cell lines demonstrated a dose-dependent inhibition of cell growth. The mechanism was linked to the induction of apoptosis through modulation of key signaling pathways involved in cell survival.

Case Study 2: Anti-inflammatory Effects

  • In vitro assays showed that treatment with this compound significantly reduced the production of inflammatory cytokines in activated macrophages.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Modifications to the Quinoline Core

Substituents on the quinoline ring significantly alter physicochemical and biological properties. For example:

  • Hydroxy/Methoxy Groups : 6-Hydroxy-2-methyl analogs (e.g., compounds in ) exhibit enhanced diuretic activity due to hydrogen-bonding interactions with renal targets .
  • Ethoxy Groups: 8-Ethoxy derivatives (e.g., 8-ethoxy-4,4,6-trimethyl-pyrroloquinoline dione) show higher melting points (~274.14 g/mol) and improved crystallinity compared to the target compound .

Variations in the Carboxamide Substituent

The nature of the carboxamide group profoundly impacts bioactivity:

  • Furan-2-carboxamide : The target compound’s furan ring may confer selectivity toward cytochrome P450 (CYP) enzymes, as seen in related 8-(furan-2-carbonyl) derivatives (e.g., compound 15b in ), which inhibit CYP17A1 with IC₅₀ values <1 μM .
  • Arylalkyl Groups : N-(2-Furylmethyl) and N-(2-thienylmethyl) analogs () demonstrate diuretic activity comparable to hydrochlorothiazide at 10 mg/kg, suggesting that heteroaromatic substituents enhance renal effects .
  • Bulky Alkyl Chains : N-(Cyclohexylmethyl) derivatives exhibit reduced solubility but prolonged metabolic stability, highlighting a trade-off between lipophilicity and pharmacokinetics .

Hybrid Derivatives with Thiazolidinone Moieties

Compounds like (Z)-2-thioxo-5-(4,4,6-trimethyl-pyrroloquinolinylidene)thiazolidin-4-ones () incorporate thiazolidinone rings, increasing molecular complexity and hydrogen-bonding capacity. These hybrids show antimicrobial activity (MIC: 2–16 μg/mL against S.

Key Research Findings

Diuretic Activity: N-(arylalkyl)-pyrroloquinoline carboxamides () outperform hydrochlorothiazide in rat models, with ED₅₀ values <5 mg/kg. The target compound’s furan group may reduce nephrotoxicity compared to thienylmethyl analogs .

Synthetic Accessibility: The target compound can be synthesized via amidation of pyrroloquinoline-8-amine with furan-2-carbonyl chloride, similar to methods in and (yields: 72–94%) .

Solubility Challenges : Unlike ethoxy or hydroxy derivatives, the furan-2-carboxamide group may reduce aqueous solubility due to its planar, hydrophobic nature .

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